2-methyl-N-{6-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H-imidazol-1-yl]pyridin-3-yl}propanamide
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Overview
Description
2-methyl-N-{6-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H-imidazol-1-yl]pyridin-3-yl}propanamide is a complex organic compound that features a combination of several functional groups, including an imidazole ring, a tetrahydroisoquinoline moiety, and a pyridine ring
Mechanism of Action
Target of Action
The primary targets of this compound are likely to be voltage-gated potassium channels . These channels play a crucial role in maintaining the resting membrane potential and controlling the action potentials in neurons.
Mode of Action
The compound can affect the opening of, or otherwise modulate, voltage-gated potassium channels . This modulation can alter the flow of potassium ions across the cell membrane, which can influence the excitability of neurons.
Pharmacokinetics
Similar compounds based on the 1,2,3,4-tetrahydroisoquinoline scaffold have been shown to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Result of Action
The modulation of voltage-gated potassium channels by this compound can have various molecular and cellular effects. For instance, it can alter the excitability of neurons, which can influence various neurological processes. This could potentially be used for the treatment and prevention of diseases and disorders which are affected by the activation or modulation of potassium ion channels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-{6-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H-imidazol-1-yl]pyridin-3-yl}propanamide typically involves multi-step organic synthesis. The process begins with the preparation of the core structures, such as the imidazole and tetrahydroisoquinoline rings, followed by their functionalization and coupling.
Imidazole Synthesis: Imidazole derivatives can be synthesized through various methods, including the cyclization of amido-nitriles in the presence of nickel catalysts.
Tetrahydroisoquinoline Synthesis: This moiety can be synthesized via the Pictet-Spengler reaction, which involves the cyclization of β-phenylethylamine derivatives in the presence of dehydrating agents like POCl3 or ZnCl2.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic routes to improve yield and reduce costs. This includes the use of automated synthesis platforms and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline moiety, leading to the formation of isoquinoline derivatives.
Reduction: Reduction reactions can be employed to modify the imidazole ring, potentially converting it to a more saturated form.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic substitution reactions often utilize reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrahydroisoquinoline moiety can yield isoquinoline derivatives, while substitution on the pyridine ring can introduce various functional groups.
Scientific Research Applications
2-methyl-N-{6-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H-imidazol-1-yl]pyridin-3-yl}propanamide has several applications in scientific research:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and synthetic methodologies.
Biology: It is used in the development of bioactive molecules, particularly those targeting specific enzymes or receptors.
Industry: It can be utilized in the production of pharmaceuticals and agrochemicals, leveraging its unique structural features for specific applications.
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Etonitazene: An analgesic with an imidazole moiety.
Omeprazole: An antiulcer drug featuring an imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole structure.
Uniqueness
2-methyl-N-{6-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H-imidazol-1-yl]pyridin-3-yl}propanamide is unique due to its combination of multiple bioactive moieties within a single molecule. This structural complexity allows for diverse interactions with biological targets, potentially leading to a broad spectrum of biological activities.
Properties
IUPAC Name |
N-[6-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)imidazol-1-yl]pyridin-3-yl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-15(2)21(28)25-18-7-8-20(23-11-18)27-13-19(24-14-27)22(29)26-10-9-16-5-3-4-6-17(16)12-26/h3-8,11,13-15H,9-10,12H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVDFYBNIKGBIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CN=C(C=C1)N2C=C(N=C2)C(=O)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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